(Z)-4-(3-chloro-4-methylanilino)-4-oxobut-2-enoic acid
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Overview
Description
This compound is likely an aromatic amine, which contains a carboxylic acid group and a methylaniline group. The presence of the carboxylic acid group suggests that it might exhibit acidic properties, while the methylaniline group is a common structure in many pharmaceuticals and could contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a conjugated system involving the carboxylic acid group and the aromatic ring, which could result in interesting optical and electronic properties. The chlorine atom might also influence the reactivity and properties of the molecule .Chemical Reactions Analysis
As an aromatic amine, this compound could undergo various reactions such as electrophilic substitution, oxidation, and reduction. The carboxylic acid group could also participate in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it might exhibit moderate polarity due to the presence of the carboxylic acid group, and its solubility could be influenced by the aromatic ring and the chlorine atom .Scientific Research Applications
Synthesis and Characterization
- Research has focused on synthesizing and characterizing compounds structurally related to (Z)-4-(3-chloro-4-methylanilino)-4-oxobut-2-enoic acid, employing various techniques like FT-IR, NMR, and X-ray crystallography. These studies aim to understand the molecular structure and stability, highlighting intramolecular hydrogen bonding and crystal structure formations, which are crucial for their potential applications in medicinal chemistry and materials science (Sirajuddin et al., 2015).
Biological Activities
- Derivatives of this compound have been investigated for their interaction with DNA, cytotoxicity, antitumor, and antioxidant activities. These compounds exhibit potential as antitumor agents and antioxidants, with studies demonstrating their effective DNA intercalation and radical scavenging properties. Such findings underscore their potential in developing new therapeutic agents (Sirajuddin et al., 2015).
Environmental and Material Science Applications
- In environmental science, research has explored the photocatalytic degradation of toxic phenols using nanomaterials derived from similar compounds, highlighting the role of these materials in water treatment and pollution control. The high surface activity and semiconducting nature of these catalysts enhance the oxidation of pollutants, offering a green solution to environmental remediation (Rani & Shanker, 2018).
Advanced Materials Development
- The synthesis of building blocks for biologically active compounds includes creating derivatives of this compound. These building blocks are pivotal in developing novel materials with potential applications in drug delivery, biomaterials, and nanotechnology. Efficient synthesis protocols using microwave assistance and specific catalysts highlight the compound's versatility in materials science (Tolstoluzhsky et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-4-(3-chloro-4-methylanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQFRXRWCMCJRX-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C\C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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